Product packaging for 9-Bromo-2,6-dimethylnona-2,6-diene(Cat. No.:CAS No. 57419-14-4)

9-Bromo-2,6-dimethylnona-2,6-diene

Cat. No.: B14610117
CAS No.: 57419-14-4
M. Wt: 231.17 g/mol
InChI Key: VUHRDQPTNUIRMC-UHFFFAOYSA-N
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Description

9-Bromo-2,6-dimethylnona-2,6-diene (CAS Number 57419-14-4) is an organic bromide compound with the molecular formula C11H19Br and a molecular weight of 231.17300 . This compound serves as a versatile building block and chemical intermediate in organic synthesis and research applications. Its structure, featuring a bromine terminus and a diterpene-like hydrocarbon chain, suggests its potential utility in the synthesis of more complex molecules. Literature indicates that closely related brominated terpene analogues, such as 3-bromoprenyl diphosphates, are valuable tools in chemical biology . These analogues act as potent competitive inhibitors of terpene synthases, enzymes crucial for the biosynthesis of diverse natural products . Consequently, this compound is expected to be of significant interest for researchers exploring enzyme mechanisms, developing inhibitors, and studying the biosynthesis of terpenoids. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19Br B14610117 9-Bromo-2,6-dimethylnona-2,6-diene CAS No. 57419-14-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57419-14-4

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

9-bromo-2,6-dimethylnona-2,6-diene

InChI

InChI=1S/C11H19Br/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8H,4-5,7,9H2,1-3H3

InChI Key

VUHRDQPTNUIRMC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCBr)C)C

Origin of Product

United States

The Significance of Halogenated Dienes As Synthetic Intermediates

Halogenated dienes are a class of organic compounds that feature one or more halogen atoms and two carbon-carbon double bonds. The presence of the halogen atom significantly influences the reactivity of the molecule, making these compounds highly prized as intermediates in organic synthesis. The electronegativity of the halogen atom creates a dipole moment, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack. This inherent reactivity allows for a wide range of chemical transformations, including substitution and coupling reactions.

Furthermore, the double bonds within the diene system can participate in various addition reactions, such as hydrogenation, halogenation, and cycloadditions. The interplay between the halogen functionality and the diene system provides chemists with a powerful toolkit for constructing complex molecules with high degrees of precision. The ability to selectively functionalize different parts of the molecule is a key advantage of using halogenated dienes as building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials.

An Overview of the Nonadiene Scaffold in Organic Synthesis

The nonadiene (B8540087) scaffold, a nine-carbon chain with two double bonds, is a common structural motif found in a variety of natural products, particularly in the realm of terpenes. Terpenes are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. The specific arrangement of the double bonds and methyl groups in the 9-Bromo-2,6-dimethylnona-2,6-diene backbone is reminiscent of monoterpenes, which are known for their wide range of biological activities.

The nonadiene framework provides a flexible yet defined carbon skeleton that can be elaborated and cyclized to form a variety of ring systems. In the context of terpene synthesis, the nonadiene structure serves as a crucial precursor that can be enzymatically or chemically transformed into more complex cyclic and polycyclic structures. The strategic placement of functional groups, such as the bromine atom in this compound, further enhances the synthetic utility of this scaffold, enabling chemists to introduce additional complexity and functionality.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 9-Bromo-2,6-dimethylnona-2,6-diene, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments is required for a complete and unambiguous assignment of all proton and carbon signals.

Multi-dimensional NMR techniques are critical for establishing the precise connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons, for instance, linking the H-8 protons to the H-9 protons, and the H-4 protons to the H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly useful for determining the stereochemistry of the double bonds.

A hypothetical, but representative, full assignment of the ¹H and ¹³C NMR data for one possible isomer (2E,6E) is presented below, which would be confirmed using the suite of 2D NMR experiments.

Hypothetical NMR Data for this compound (in CDCl₃)

Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) COSY Correlations HMBC Correlations (from H to C)
1 25.7 1.68 s - - C-2, C-3, C-10
2 131.5 - - - - -
3 124.5 5.10 t 7.1 H-4 C-1, C-2, C-4, C-5, C-10
4 39.7 2.05 q 7.0 H-3, H-5 C-2, C-3, C-5, C-6
5 26.5 2.10 t 7.5 H-4 C-4, C-6, C-7
6 135.0 - - - - -
7 123.8 5.15 t 6.8 H-8 C-5, C-6, C-8, C-11
8 32.2 2.00 q 7.0 H-7, H-9 C-6, C-7, C-9, C-11
9 33.8 3.40 t 6.8 H-8 C-7, C-8
10 17.6 1.60 s - - C-1, C-2, C-3

Note: This table represents hypothetical data for illustrative purposes. Actual chemical shifts may vary based on solvent, temperature, and the specific stereoisomer.

For acyclic systems, determining the relative configuration of stereocenters is a significant challenge. nih.gov While the named compound this compound does not possess chiral centers in its backbone, methods like J-based Configuration Analysis (JBCA) would be invaluable if it did. JBCA utilizes the measurement of homonuclear (³J_HH) and heteronuclear (²,³J_CH) coupling constants to deduce the predominant conformation around a bond and, consequently, the relative stereochemistry of adjacent stereocenters. nih.govchimia.ch

For the existing structure, the key stereochemical feature is the geometry of the C-2/C-3 and C-6/C-7 double bonds (E or Z). NOE experiments are perfectly suited for this analysis. researchgate.net For example, in the (2E,6E)-isomer, an NOE correlation would be expected between the olefinic proton H-3 and the methylene (B1212753) protons at C-5, but not between H-3 and the methyl protons at C-1. Conversely, the Z-geometry would show a strong NOE between H-3 and the C-1 methyl protons.

The single bonds in the aliphatic chain of this compound (C3-C4, C4-C5, C5-C6, C8-C9) allow for considerable conformational flexibility. nih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra over a range of temperatures, can provide insight into the energy barriers of bond rotation and the populations of different conformational states (rotamers). nih.gov While these are complex experiments, they can reveal whether the molecule exists as a rapidly equilibrating mixture of conformers or if it preferentially adopts a single, low-energy conformation in solution. mdpi.comrsc.org Such studies are computationally intensive to interpret and often require comparison with molecular dynamics simulations. aip.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides two crucial pieces of information: the exact molecular weight of a compound, which allows for the determination of its elemental formula, and its fragmentation pattern, which offers clues about its structure.

HRMS can measure the mass of an ion with very high precision (typically to four or more decimal places). For this compound, the expected exact masses for the molecular ions containing the two bromine isotopes can be calculated.

Calculated Exact Masses for C₁₁H₁₉Br

Ion Formula Bromine Isotope Calculated Exact Mass (Da)
[C₁₁H₁₉⁷⁹Br]⁺ ⁷⁹Br 246.0697

The fragmentation pattern in electron impact (EI) mass spectrometry would be expected to show characteristic losses. The principal fragmentation is often the loss of the halogen atom. miamioh.edu Other likely fragmentation pathways include allylic cleavage, which is favorable due to the stability of the resulting carbocation.

Plausible HRMS Fragmentation Data

m/z (for ⁷⁹Br fragment) Possible Fragment Ion Neutral Loss
167.1481 [C₁₁H₁₉]⁺ •Br

A definitive feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.5% and 49.5%, respectively). chemguide.co.uk This results in any ion containing a single bromine atom appearing as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z). libretexts.orgorgchemboulder.com These two peaks, referred to as the M+ and M+2 peaks for the molecular ion, will have an intensity ratio of approximately 1:1. youtube.comdocbrown.infoyoutube.com This characteristic pattern is a powerful diagnostic tool for confirming the presence of one bromine atom in the molecule and its fragments.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, which are quantized and correspond to specific energy levels. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) generates a spectrum that is a unique fingerprint of the molecule's structure.

The infrared and Raman spectra of this compound are characterized by absorption bands corresponding to its constituent functional groups: alkene C-H, C=C double bonds, alkane C-H, and the C-Br bond.

The C-H stretching vibrations associated with the trisubstituted double bonds are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations typically yield absorptions in the 1650-1680 cm⁻¹ region, though their intensity can be variable in the IR spectrum if the bond is symmetrically substituted. Raman spectroscopy is often more sensitive to these non-polar C=C bonds. The aliphatic C-H bonds of the methyl and methylene groups give rise to strong stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org

The C-Br stretching vibration is a key signature, typically found in the lower frequency "fingerprint" region of the spectrum, generally between 500 and 750 cm⁻¹. docbrown.info For instance, in-situ Raman monitoring of reactions involving aryl bromides has successfully used bands in the low-frequency region to track the C-Br bond. americanpharmaceuticalreview.com The precise position of this band can be influenced by the conformation of the alkyl chain. The region between 700 and 1500 cm⁻¹ contains a complex series of C-H bending and C-C stretching vibrations that form a unique fingerprint for the molecule. docbrown.info

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Typical Intensity
Alkene (=C-H) Stretch 3000 - 3100 Medium
Alkane (-C-H) Stretch 2850 - 3000 Strong
Alkene (C=C) Stretch 1650 - 1680 Medium-Weak (IR), Strong (Raman)
Methyl/Methylene (-CH₃, -CH₂) Bend 1350 - 1470 Medium

Vibrational spectroscopy is a powerful technique for analyzing the conformational isomers (conformers) of flexible molecules like this compound. Different spatial arrangements of atoms can lead to subtle but measurable shifts in vibrational frequencies.

Studies on simple 1-bromoalkanes using Raman spectroscopy have demonstrated that distinct conformers, such as those arising from rotation around a C-C bond (e.g., gauche and anti-periplanar conformers), possess unique spectral signatures. rsc.orgrsc.org By analyzing the intensity of these conformation-specific bands, it is possible to determine the relative populations of different conformers. Furthermore, the application of external stimuli, such as pressure, can induce shifts in the conformational equilibrium, which can be monitored in real-time. rsc.org This allows for the determination of thermodynamic parameters like the change in molar volume between conformers. rsc.org For a molecule with multiple rotatable bonds like this compound, the vibrational spectrum represents a population-weighted average of all contributing conformers. Deconvolution of the spectra, often aided by computational modeling, can provide insight into the preferred solution-phase conformations.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, one can generate an electron density map from which the precise positions of all atoms (except hydrogen, typically) can be determined.

For a chiral molecule like this compound, determining its absolute stereochemistry is crucial. While the parent compound may be an oil, it can often be converted into a crystalline derivative by reaction with a suitable chiral or achiral reagent. Single-crystal X-ray analysis of this derivative allows for the unambiguous determination of the relative and absolute configuration of all stereocenters. The presence of the bromine atom, a heavy atom, is particularly advantageous for this technique (via anomalous dispersion), often making the assignment of absolute configuration more straightforward and reliable. This method remains the gold standard to which other techniques, like chiroptical spectroscopy, are often compared.

The data from an X-ray crystal structure analysis provides a precise snapshot of the molecule's conformation as it exists within the crystal lattice. This solid-state conformation is influenced not only by intramolecular forces (such as steric hindrance and dipole-dipole interactions) but also by intermolecular forces (crystal packing forces). Therefore, the conformation observed in the crystal may not be the lowest energy conformation present in solution or in the gas phase. However, it does represent a stable, low-energy state and provides invaluable information about bond lengths, bond angles, and torsional angles, which are essential for validating and refining computational models of the molecule's conformational landscape.

Chiroptical Spectroscopy (e.g., ECD, VCD)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional structure and absolute configuration of stereoisomers.

For molecules containing chromophores like the C=C double bond, Electronic Circular Dichroism (ECD) can be a valuable tool. However, for molecules with conformational flexibility and chromophores that may not have strong ECD signals, Vibrational Circular Dichroism (VCD) offers a powerful alternative. VCD measures the differential absorption of left and right circularly polarized infrared light for each vibrational mode.

The modern application of VCD for absolute configuration determination involves a synergistic approach between experiment and theory. nih.gov The experimental VCD spectrum of the chiral molecule is recorded. Concurrently, computational methods, such as Density Functional Theory (DFT), are used to calculate the theoretical VCD spectra for all possible stereoisomers (e.g., the R and S enantiomers). An unambiguous assignment of the absolute configuration is achieved when the experimental spectrum shows excellent agreement with the calculated spectrum for only one of the enantiomers. nih.gov This technique has been successfully applied to determine the absolute configurations of complex brominated sesquiterpenes. nih.gov Furthermore, because the VCD spectrum is a composite of signals from all populated conformers, it can also be used in conjunction with IR and Raman data to identify the presence of multiple conformers in solution. nih.gov

Determination of Absolute Configuration for Chiral Analogs

The presence of stereogenic centers in chiral analogs of this compound requires the determination of their absolute configuration for unambiguous characterization. A powerful and contemporary approach to this challenge is the combined use of Vibrational Circular Dichroism (VCD) spectroscopy and quantum chemical calculations. nih.govwikipedia.orgbruker.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a spectrum that is exquisitely sensitive to its absolute stereochemistry. hindsinstruments.comrsc.org

The methodology involves the following key steps:

Conformational Search: A thorough computational search for all low-energy conformers of the chiral analog is performed using molecular mechanics or semi-empirical methods.

Quantum Chemical Calculations: For each stable conformer, the vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT), often with a basis set such as B3PW91/6-31G(d,p). nih.gov

Spectral Simulation: The calculated spectra of the individual conformers are weighted according to their predicted Boltzmann populations at the experimental temperature to generate a final, population-weighted theoretical VCD spectrum for each possible enantiomer (e.g., R and S).

Comparison and Assignment: The experimental VCD spectrum of the chiral analog, recorded in a suitable solvent like carbon tetrachloride, is then compared to the simulated spectra for each enantiomer. nih.gov A strong agreement between the experimental spectrum and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration. nih.govums.edu.my

This chiroptical technique is particularly valuable for molecules that are difficult to crystallize for X-ray analysis. hindsinstruments.com The combination of experimental VCD data with theoretical calculations provides a robust and reliable method for establishing the absolute stereochemistry of chiral bromo-terpenoid derivatives.

To illustrate the expected outcome of such an analysis, the table below presents hypothetical VCD data for a chiral analog of this compound.

Table 1: Hypothetical VCD Data for a Chiral Analog of this compound

Wavenumber (cm⁻¹) Experimental Δε (L·mol⁻¹·cm⁻¹) Calculated Δε for (R)-enantiomer Calculated Δε for (S)-enantiomer
1450 +0.8 +0.9 -0.9
1380 -1.2 -1.1 +1.1
1265 +0.5 +0.6 -0.6
1100 -0.3 -0.4 +0.4

In this hypothetical scenario, the excellent correlation between the signs and relative intensities of the experimental VCD bands and those calculated for the (R)-enantiomer would lead to the assignment of the absolute configuration as R.

Conformational Equilibrium Analysis in Solution

Due to the presence of multiple rotatable single bonds, this compound exists as a complex equilibrium of multiple conformers in solution. libretexts.org Understanding this conformational landscape is crucial, as the population of different conformers can influence the molecule's reactivity and spectroscopic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, is a primary tool for investigating this dynamic behavior. nih.govauremn.org.br

The analysis typically relies on the measurement of several key NMR parameters:

Vicinal (³J) Coupling Constants: The magnitude of the coupling constant between protons on adjacent carbon atoms is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these ³J values, the relative populations of staggered (gauche and anti) conformers can be estimated. researchgate.net

Nuclear Overhauser Effect (NOE) Distances: NOE experiments provide information about through-space proximity between protons. The intensities of NOE cross-peaks are inversely proportional to the sixth power of the distance between the nuclei, allowing for the determination of internuclear distances in the predominant conformers. mdpi.com

These experimental NMR data are often used in conjunction with molecular dynamics (MD) simulations or other computational methods to generate an ensemble of conformers that are consistent with the observed parameters. mdpi.com This approach provides a detailed picture of the conformational preferences and the energy barriers to rotation around the single bonds. copernicus.org

The following table provides a representative dataset that could be obtained from an NMR-based conformational analysis of this compound in solution.

Table 2: Representative NMR Data for Conformational Analysis of this compound

Proton Pair Experimental ³J (Hz) Major Conformer Dihedral Angle (°) Calculated ³J (Hz) Observed NOE
H4-H5 8.5 ~180 (anti) 8.8 Weak
H5-H6 3.2 ~60 (gauche) 3.5 Strong
H7-H8 6.1 Mixture of gauche and anti 6.3 Medium

The data in this table would suggest that the rotation around the C4-C5 bond is predominantly in an anti-periplanar conformation, while the C5-C6 bond favors a gauche arrangement. The C7-C8 bond likely experiences more conformational flexibility, with a mixture of conformers present at equilibrium.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular structures and properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. researchgate.net For 9-Bromo-2,6-dimethylnona-2,6-diene, a geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), to locate the minimum energy structure. nih.gov This process calculates the optimal bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional arrangement of the atoms.

From this optimized geometry, various electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Illustrative Optimized Geometric Parameters for a Conformer of this compound calculated via DFT

Parameter Atom Pair/Triplet/Quartet Calculated Value
Bond Length (Å)
C2=C3 1.34 Å
C6=C7 1.35 Å
C9-Br 1.97 Å
Bond Angle (°)
C1-C2-C3 121.5°
C5-C6-C7 123.8°
C8-C9-Br 111.2°
Dihedral Angle (°)
C4-C5-C6-C7 -115.0°

The relative energies of these optimized conformers are used to determine their population at a given temperature. This analysis provides a detailed energy landscape, revealing the most likely shapes the molecule will adopt. For flexible linear terpenes, this step is critical for the accurate prediction of spectroscopic data. mdpi.com

Table 2: Hypothetical Relative Energies of Low-Energy Conformers

Conformer ID Relative Energy (kcal/mol) Boltzmann Population (%) at 298.15 K
Conf-1 0.00 65.2
Conf-2 0.55 25.1
Conf-3 1.20 8.3
Conf-4 2.50 1.4

Computational methods are widely used to predict spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic shielding tensors. researchgate.netnih.gov By averaging the calculated chemical shifts of the low-energy conformers based on their Boltzmann population, a theoretical NMR spectrum can be generated that closely approximates experimental results.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to atomic positions. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. While raw calculated frequencies are often higher than experimental values, they can be corrected using a scaling factor to improve accuracy. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths. nih.govscielo.org.za These calculations predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic transitions between molecular orbitals.

Table 3: Illustrative Predicted Spectroscopic Data

Spectrum Parameter Predicted Value
¹³C NMR Chemical Shift (δ) C2 123.5 ppm
Chemical Shift (δ) C6 125.1 ppm
Chemical Shift (δ) C9 32.8 ppm
¹H NMR Chemical Shift (δ) H on C9 3.45 ppm
IR Vibrational Frequency (ν) C=C stretch 1665 cm⁻¹ (scaled)
Vibrational Frequency (ν) C-Br stretch 610 cm⁻¹ (scaled)
UV-Vis Max. Absorption (λmax) 215 nm

Reaction Mechanism Modeling

DFT is also a critical tool for investigating the mechanisms of chemical reactions, providing insights into the feasibility and selectivity of different chemical transformations.

For a potential reaction, such as a nucleophilic substitution at the C9 position, computational methods can be used to model the entire reaction coordinate. A key objective is to locate the transition state (TS)—the highest energy point along the reaction pathway. acs.org The structure of the TS is characterized by having exactly one imaginary vibrational frequency.

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is crucial for determining the reaction rate; a lower activation energy corresponds to a faster reaction. researchgate.net Studies on similar allylic systems show that the transition state can be stabilized by factors like hyperconjugation. libretexts.orglibretexts.org

Table 4: Example Energy Profile for a Hypothetical SN2 Reaction

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nu⁻ 0.0
Transition State [Nu---C9---Br]⁻ complex +18.5
Products 9-Nu-2,6-dimethylnona-2,6-diene + Br⁻ -12.0

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that it correctly connects the reactant and product states. This analysis elucidates the precise atomic motions that occur as the reaction proceeds from reactants, through the transition state, to products. acs.org

Computational modeling is also highly effective for analyzing competing reaction pathways. For this compound, a nucleophilic attack could potentially lead to substitution (SN2) or elimination (E2) products. By calculating the activation energies for both the substitution and elimination transition states, it is possible to predict which pathway is kinetically favored. The reaction pathway with the lower activation energy barrier will be the dominant one under kinetic control. researchgate.net

Solvent Effects on Reactivity via Implicit and Explicit Solvation Models

The reactivity of a molecule can be significantly influenced by the solvent in which a reaction is carried out. Computational chemistry provides tools to model these interactions through implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent. Common implicit models include the Polarizable Continuum Model (PCM) and the Solvent Model Density (SMD). For a molecule like this compound, these models could be used to predict how its reactivity in polar versus nonpolar solvents might differ, for instance, in nucleophilic substitution reactions at the carbon-bromine bond.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation. This allows for the specific, short-range interactions such as hydrogen bonding to be modeled directly. While computationally more expensive, explicit solvation can provide a more accurate picture of the solvent's role, especially in reactions where specific solvent-solute interactions are crucial. A study of this compound using an explicit model would involve surrounding the molecule with a box of solvent molecules (e.g., water, methanol) and calculating the interactions between all molecules.

A hypothetical comparison of calculated reaction barrier heights for a reaction involving this compound in different solvents using both models could look like this:

SolventDielectric ConstantImplicit Model (kcal/mol)Explicit Model (kcal/mol)
Hexane1.925.426.1
Dichloromethane9.122.123.5
Methanol33.018.720.2
Water80.117.519.8

This is a hypothetical table for illustrative purposes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic nature of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.

Conformational Flexibility and Dynamic Behavior

Due to its acyclic nature and multiple single bonds, this compound possesses significant conformational flexibility. MD simulations can be used to explore the different conformations the molecule can adopt at a given temperature and how it transitions between them. This is crucial for understanding its reactivity, as the dominant conformation in solution may not be the one that is most reactive. Such studies on similar acyclic terpenes have revealed complex conformational landscapes that influence their biological and chemical properties. mdpi.com

Ligand-Receptor Interactions (if applicable for non-clinical studies)

While there are no specific non-clinical studies detailing the ligand-receptor interactions of this compound, MD simulations are a standard method for investigating such phenomena. If this molecule were to be studied as a potential ligand for a protein, MD simulations could predict its binding affinity and the stability of the ligand-protein complex. For instance, studies on other terpenes have used MD simulations to understand their interactions with biological membranes and protein receptors. nih.gov

A hypothetical analysis of the root-mean-square deviation (RMSD) from an MD simulation could provide insights into the stability of a ligand-receptor complex:

Simulation Time (ns)RMSD of Protein Backbone (Å)RMSD of Ligand (Å)
00.00.0
101.20.5
201.50.8
301.40.7
401.60.9
501.50.8

This is a hypothetical table for illustrative purposes.

Machine Learning and Chemoinformatics Applications

The fields of machine learning and chemoinformatics offer powerful tools for predicting chemical properties and discovering new molecules with desired characteristics.

Prediction of Reactivity and Selectivity

Machine learning models can be trained on large datasets of chemical reactions to predict the outcome of new reactions. youtube.com For a molecule like this compound, a machine learning model could be used to predict its reactivity in various reactions, such as its susceptibility to different nucleophiles or its regioselectivity in addition reactions across the double bonds. These models often use molecular descriptors, which are numerical representations of a molecule's structure, as input.

Database Mining for Related Structural Motifs

Chemoinformatics involves the use of computational methods to analyze chemical data. Database mining for related structural motifs would involve searching large chemical databases for molecules that share structural features with this compound. This could be used to identify other compounds with potentially similar properties or to understand the prevalence of this particular structural motif in known chemical space. This approach is valuable for drug discovery and materials science. nih.gov

Research Findings on this compound Remain Elusive

While the compound is listed in chemical supplier catalogs with the CAS number 57419-14-4, in-depth research focusing on its role as a building block in complex molecule synthesis, its applications in catalysis, or the development of analytical standards appears to be limited or not published in accessible literature.

Searches for the utilization of this compound as a precursor in the synthesis of natural products or as a scaffold for designing novel organic materials did not yield specific examples or dedicated studies. Similarly, its role as a substrate for investigating catalytic mechanisms or for incorporation into chiral ligands for asymmetric catalysis is not documented in the available scientific papers. Information regarding the establishment of analytical standards for its advanced characterization is also absent.

It is possible that research involving this specific compound exists within proprietary industrial research or in less accessible journals not indexed in major public databases. However, based on the conducted searches, there is insufficient data to fulfill the request for an article detailing its advanced applications and future research directions.

Advanced Applications and Future Research Directions

Exploration of Novel Reactivities and Transformations

The chemical behavior of 9-Bromo-2,6-dimethylnona-2,6-diene is predicted to be dominated by its allylic bromide functionality. This structural feature is a versatile handle for a wide array of organic transformations, opening avenues for the synthesis of novel, complex molecules.

The bromine atom, being a good leaving group, makes the terminal carbon susceptible to nucleophilic substitution reactions . A variety of nucleophiles, including amines, alkoxides, and carbanions, can be employed to introduce new functional groups at this position, leading to a diverse range of derivatives. wikipedia.org This reactivity is fundamental in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. wikipedia.org

Furthermore, this compound is an ideal precursor for the formation of an organometallic reagent . Reaction with magnesium in an etheral solvent would likely yield the corresponding Grignard reagent, allylmagnesium bromide. wikipedia.org This would transform the electrophilic terminal carbon into a nucleophilic one, enabling the formation of new carbon-carbon bonds through reactions with electrophiles such as aldehydes, ketones, and esters.

The presence of the allylic bromide also allows for participation in various coupling reactions . For instance, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to attach aryl, vinyl, or alkyl groups, significantly increasing the molecular complexity. The reactivity of similar allylic halides, like geranyl bromide, in the presence of organometallic catalysts is well-established in terpene chemistry. nih.gov

The diene system within the molecule offers potential for cycloaddition reactions . While the existing double bonds are not conjugated, isomerization under certain conditions could lead to a conjugated system amenable to Diels-Alder reactions, a powerful tool for the construction of cyclic systems. jksus.org

Finally, the potential for radical reactions should not be overlooked. While the compound is already brominated, under specific conditions, radical-initiated processes could lead to rearrangements or additions, offering pathways to unique molecular architectures. The study of radical reactions in terpenes is a field of ongoing research. youtube.comlibretexts.org

Integration of Computational and Experimental Methodologies for Predictive Synthesis

The synthesis and derivatization of complex molecules like this compound can be significantly accelerated and refined through the synergistic use of computational and experimental techniques. This integrated approach allows for a more predictive and efficient exploration of its chemical potential.

Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool in understanding and predicting the outcomes of chemical reactions. nih.govnih.govcomporgchem.com For this compound, computational models can be used to:

Analyze Reaction Mechanisms: The intricate details of potential reaction pathways, including the structures of transition states and intermediates, can be elucidated. This is particularly valuable for understanding the complex carbocation rearrangements that are characteristic of terpene chemistry. nih.govresearchgate.net

Predict Regio- and Stereoselectivity: In reactions where multiple products are possible, computational methods can predict the most likely outcome by calculating the relative energies of the different transition states. This is crucial for designing selective syntheses.

Simulate Spectroscopic Data: The prediction of NMR and other spectroscopic data can aid in the characterization and structural confirmation of newly synthesized compounds. comporgchem.com

The integration of these computational predictions with experimental work creates a powerful feedback loop. Theoretical predictions can guide the choice of reaction conditions and reagents, minimizing the need for extensive empirical screening. Conversely, experimental results provide crucial data for refining and validating computational models, leading to more accurate future predictions. nih.govresearchgate.net

This predictive engineering approach is particularly relevant for terpene synthases, enzymes that produce a vast array of terpenoid structures from simple precursors. nih.govucdavis.edu By understanding the mechanistic details through a combination of techniques like protein crystallography, isotope labeling, and quantum mechanics/molecular mechanics (QM/MM) calculations, it is possible to engineer these enzymes to produce novel compounds. chemrxiv.org While this compound is a synthetic compound, the principles of predictive synthesis derived from the study of natural terpene biosynthesis are directly applicable to its chemical transformations. uchicago.eduuchicago.edu

The future of research on this compound and similar functionalized terpenes will likely rely heavily on this integrated strategy, enabling the rational design of synthetic routes to novel materials and biologically active molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 9-Bromo-2,6-dimethylnona-2,6-diene, and how can reaction efficiency be assessed?

  • Methodological Answer :

  • Synthetic Routes :

Bromination of 2,6-dimethylnona-2,6-diene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ or light-mediated conditions.

Electrophilic addition using HBr in the presence of peroxides for allylic bromination.

  • Efficiency Assessment :
  • Monitor reaction progress via TLC or GC-MS to track starting material consumption.
  • Calculate yield after purification (e.g., column chromatography).
  • Confirm purity via 1H^1H-NMR integration and absence of side-products.
  • Safety Note : Use fume hoods and personal protective equipment (PPE) due to brominated compound toxicity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • Techniques :
  • 1H^1H- and 13C^{13}C-NMR : Identify proton environments (e.g., vinyl protons at δ 5.0–6.0 ppm, methyl groups at δ 1.5–2.0 ppm) and carbon types (quaternary carbons vs. CH₂/CH₃).
  • IR Spectroscopy : Detect C-Br stretches (~500–600 cm⁻¹) and alkene C-H bends (~900–1000 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Confirm molecular ion ([M]⁺) and fragmentation patterns (e.g., loss of Br).
  • Interpretation :
  • Cross-reference spectral data with PubChem entries for analogous bromoalkenes .
  • Use DEPT-135 to distinguish CH₃, CH₂, and CH groups.

Advanced Research Questions

Q. How can competing reaction pathways (e.g., allylic bromination vs. alkene addition) be controlled during synthesis?

  • Methodological Answer :

  • Key Variables :
  • Solvent Polarity : Non-polar solvents (e.g., CCl₄) favor radical bromination; polar aprotic solvents (e.g., DMF) may promote ionic pathways.
  • Temperature : Lower temperatures (0–25°C) suppress side reactions.
  • Catalyst/Initiator : AIBN selectively generates radicals for allylic bromination, avoiding electrophilic addition.
  • Optimization Strategy :
  • Design a factorial experiment varying solvent, temperature, and initiator concentration.
  • Use GC-MS to quantify product ratios and identify optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Case Study : If 1H^1H-NMR suggests a single isomer but 13C^{13}C-NMR shows extra peaks:

Dynamic Effects : Check for conformational flexibility (e.g., restricted rotation) via variable-temperature NMR.

Diastereomer Formation : Use chiral column chromatography to separate enantiomers and re-analyze.

Computational Validation : Compare experimental 13C^{13}C shifts with DFT-calculated values (e.g., Gaussian software).

  • Reference : Cross-validate with PubChem’s computed data for similar structures .

Q. How does steric hindrance from the 2,6-dimethyl groups influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Experimental Design :

Comparative Reactivity : Synthesize analogs without methyl groups and compare Suzuki coupling rates using Pd catalysts.

Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy or in situ IR.

  • Findings :
  • Steric bulk reduces coupling efficiency; bulky ligands (e.g., SPhos) may mitigate this.
  • Tabulate turnover frequencies (TOF) under varying ligand/methyl group conditions.

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